Bienvenue dans la boutique en ligne BenchChem!

4-Deacetyl-4-O-isobutyrylkinamycin C

Antibacterial Gram-positive Staphylococcus aureus

4-Deacetyl-4-O-isobutyrylkinamycin C (also designated 4-DAI-kinamycin C or FL-120C) is a member of the kinamycin family of diazofluorene polyketide antibiotics, first isolated from a Saccharothrix species (strain MI293-N4) and reported by Isshiki et al. in 1989.

Molecular Formula C26H24N2O10
Molecular Weight 524.5 g/mol
CAS No. 120901-49-7
Cat. No. B037787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Deacetyl-4-O-isobutyrylkinamycin C
CAS120901-49-7
Synonyms4-DAI-kinamycin C
4-deacetyl-4-O-isobutyrylkinamycin C
4-desacetyl-4-O-isobutyrylkinamycin C
Molecular FormulaC26H24N2O10
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1C2=C(C(C(C1(C)O)OC(=O)C)OC(=O)C)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O
InChIInChI=1S/C26H24N2O10/c1-10(2)25(34)38-23-19-17(22(36-11(3)29)24(26(23,5)35)37-12(4)30)16-18(28(19)9-27)21(33)15-13(20(16)32)7-6-8-14(15)31/h6-8,10,22-24,31,35H,1-5H3/t22-,23+,24?,26-/m0/s1
InChIKeyAXAYEQMDEPTHTO-SJIZWNSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Deacetyl-4-O-isobutyrylkinamycin C (CAS 120901-49-7): A Position-Specific Isobutyryl Kinamycin with Quantifiable Differentiation from Its Regioisomer


4-Deacetyl-4-O-isobutyrylkinamycin C (also designated 4-DAI-kinamycin C or FL-120C) is a member of the kinamycin family of diazofluorene polyketide antibiotics, first isolated from a Saccharothrix species (strain MI293-N4) and reported by Isshiki et al. in 1989 [1]. It is a semi-synthetic congener distinguished by replacement of the C-4 acetyl group of kinamycin C with an isobutyryl ester, while retaining acetyl groups at C-1 and C-2. This C-4 isobutyryl positioning differentiates it from its closest structural analog, 3-O-isobutyrylkinamycin C, which bears the identical isobutyryl group at C-3 instead [1]. The compound inhibits Gram-positive bacterial growth and displays antiproliferative activity against neoplastic cells, with a molecular formula of C₂₆H₂₄N₂O₁₀ (MW 524.48) [1].

Why Kinamycin C or 3-O-Isobutyrylkinamycin C Cannot Substitute for 4-Deacetyl-4-O-isobutyrylkinamycin C in Research and Procurement


Kinamycin-class compounds are not interchangeable, because the number, identity, and position of acyl substituents on the tetracyclic core dictate both antibacterial spectrum and cytotoxicity selectivity. Kinamycin C itself bears three acetyl groups (C-1, C-2, C-4) and is the least antimicrobial among the kinamycins A–D [2]. Replacing one acetyl with an isobutyryl ester yields the isobutyryl derivatives; however, attaching the isobutyryl at C-3 versus C-4 produces two regioisomers with identical molecular formulas but measurably divergent bioactivities [1]. The C-4 isobutyryl compound consistently shows a two-fold lower MIC against susceptible Gram-positive species and a distinct cytotoxicity rank-order across human carcinoma lines compared to its C-3 counterpart [1]. Generic substitution within this class therefore risks introducing uncontrolled potency shifts, altered cell-line selectivity, and misleading structure-activity conclusions.

Quantitative Evidence for Selection of 4-Deacetyl-4-O-isobutyrylkinamycin C Over Its Closest Analogs


2-Fold Superior Anti-Staphylococcal Activity of 4-O-Isobutyryl vs. 3-O-Isobutyryl Regioisomer

In a direct head-to-head comparison on Müller-Hinton agar, 4-deacetyl-4-O-isobutyrylkinamycin C (compound 2) inhibited Staphylococcus aureus FDA 209P and S. aureus Smith with MIC values of 0.39 µg/mL, exactly half the MIC of its 3-O-isobutyryl regioisomer (compound 1, MIC 0.78 µg/mL) [1]. This 2-fold potency advantage was observed under identical assay conditions and inoculum sizes, establishing that positioning the isobutyryl ester at C-4 rather than C-3 confers measurably greater anti-staphylococcal activity.

Antibacterial Gram-positive Staphylococcus aureus

2-Fold Potency Advantage Against Bacillus subtilis Confirms Position-Dependent Antibacterial Activity

The differentiation extends to Bacillus subtilis PCI 219, where 4-deacetyl-4-O-isobutyrylkinamycin C exhibited an MIC of 0.20 µg/mL compared to 0.39 µg/mL for 3-O-isobutyrylkinamycin C in the same assay panel [1]. This approximately 2-fold potency advantage mirrors the anti-staphylococcal result and indicates that the C-4 isobutyryl substitution consistently outperforms the C-3 isomer across at least two phylogenetically distinct Gram-positive genera.

Antibacterial Bacillus subtilis Gram-positive spectrum

1.9-Fold Greater Cytotoxicity Against L1210 Leukemia Cells Versus the 3-O-Isobutyryl Regioisomer

In suspension culture cytotoxicity assays, 4-deacetyl-4-O-isobutyrylkinamycin C inhibited murine L1210 leukemia cell proliferation with an IC₅₀ of 0.38 µg/mL, whereas 3-O-isobutyrylkinamycin C required nearly twice the concentration (IC₅₀ = 0.72 µg/mL) to achieve equivalent growth inhibition [1]. This 1.9-fold potency differential was observed under identical cell culture conditions, and the rank order was confirmed in a clonogenic assay format using LX-1 human lung carcinoma and SC-6 human stomach carcinoma lines [1].

Antitumor Leukemia Cytotoxicity

Divergent Cell-Line Selectivity Profiles Between 4-O-Isobutyryl and 3-O-Isobutyryl Kinamycins

Although 4-deacetyl-4-O-isobutyrylkinamycin C is more potent than the 3-O-isomer against L1210 leukemia, IMC carcinoma, and SC-6 gastric carcinoma, the pattern reverses for LX-1 human lung carcinoma, where the 3-O-isomer is 1.46-fold more active (IC₅₀ 0.542 vs. 0.790 µg/mL) [1]. This rank-order inversion demonstrates that these regioisomers are not mere potency-scaled variants of each other; the isobutyryl position qualitatively alters the cell-type selectivity profile, likely reflecting differential interactions with cellular targets or activation pathways [1].

Cytotoxicity selectivity Solid tumor Cell-line panel

Isobutyryl-for-Acetyl Replacement at C-4 Defines a Distinct Physicochemical and Pharmacological Entity Within the Kinamycin Class

The kinamycin class SAR, first codified by Omura et al. (1973), establishes that antimicrobial potency is inversely correlated with total acetoxy group count (C < A < D < B) [2]. 4-Deacetyl-4-O-isobutyrylkinamycin C reduces the acetyl count from three (kinamycin C) to two, but replaces the C-4 acetyl with a sterically bulkier and more lipophilic isobutyryl moiety (three additional methylene units and a branching methyl group versus acetyl) [1]. The molecular formula shifts from C₂₄H₂₀N₂O₁₀ (kinamycin C, MW ~496) to C₂₆H₂₄N₂O₁₀ (MW 524.48), with detectable changes in UV/Vis absorption maxima (λmax 440 nm for the isobutyryl derivative vs. characteristic kinamycin chromophore shifts), IR nitrile stretch (2140 cm⁻¹), and specific optical rotation ([α]D²⁶ = -126° vs. -85° for the regioisomer) [1]. These altered physicochemical properties are expected to influence membrane partitioning, protein binding, and metabolic stability, though direct experimental verification of these downstream parameters against kinamycin C has not been reported.

Structure-activity relationship Lipophilicity Acyl substitution

Recommended Application Scenarios for 4-Deacetyl-4-O-isobutyrylkinamycin C Based on Quantitative Differentiation Evidence


Antibacterial Screening Against Methicillin-Sensitive and Methicillin-Resistant Staphylococcus aureus

With a confirmed MIC of 0.39 µg/mL against both S. aureus FDA 209P and S. aureus Smith—demonstrating a 2-fold advantage over the isomeric 3-O-isobutyryl analog [1]—this compound is the preferred kinamycin derivative for Gram-positive antibacterial screening programs targeting staphylococcal pathogens. Its predictable potency against these quality-control strains makes it suitable as a reference compound in susceptibility testing panels and as a starting scaffold for medicinal chemistry optimization of anti-MRSA kinamycin analogs.

Antileukemic Lead Optimization Using Murine L1210 and Human Leukemia Models

The compound's IC₅₀ of 0.38 µg/mL against L1210 leukemia—1.9-fold more potent than the 3-O-isobutyryl regioisomer [1]—positions it as the rational starting point for structure-activity studies focused on hematological malignancies. Researchers procuring this specific analog can build SAR datasets anchored to a consistent C-4 isobutyryl scaffold, avoiding the potency variance and selectivity artifacts introduced by regioisomeric mixtures.

Cell-Line Selectivity Profiling for Gastric Carcinoma (SC-6) Drug Discovery

The compound shows a 3.3-fold selectivity advantage for SC-6 human gastric carcinoma relative to its regioisomer (IC₅₀ 0.760 vs. 2.50 µg/mL for the 3-O-isomer) [1]. This differentiation justifies its specific procurement for gastric cancer cell-line screening cascades, where use of the 3-O-isobutyryl isomer would yield a false-negative result at comparable test concentrations.

Physicochemical Reference Standard for Analytical Method Development and Quality Control

Defined physicochemical properties—molecular formula C₂₆H₂₄N₂O₁₀ (MW 524.48), characteristic UV λmax 440 nm, IR nitrile stretch 2140 cm⁻¹, and specific optical rotation [α]D²⁶ = -126° (c 0.17, MeOH) [1]—render this compound suitable as an analytical reference standard. Its chromatographic and spectroscopic signatures are distinct from co-eluting kinamycin analogs, enabling unambiguous identity confirmation and purity assessment in complex natural product extracts or synthetic mixtures.

Quote Request

Request a Quote for 4-Deacetyl-4-O-isobutyrylkinamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.